molecular formula C22H25NO2 B1370450 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid

2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid

Cat. No.: B1370450
M. Wt: 335.4 g/mol
InChI Key: ZTMIKPNGXUHMNH-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid is a derivative of Terbinafine, an allylamine antifungal agent widely used to treat fungal infections. Terbinafine itself is known for its efficacy against dermatophytes and other fungal pathogens. This compound retains the antifungal properties of its parent compound while exhibiting unique characteristics that make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid can be synthesized through the oxidation of Terbinafine. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an appropriate solvent, often under reflux, to ensure complete conversion of Terbinafine to this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to Terbinafine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: More oxidized derivatives of this compound.

    Reduction: Terbinafine and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antifungal properties and potential use in developing new antifungal agents.

    Medicine: Investigated for its potential therapeutic applications in treating fungal infections and other diseases.

    Industry: Utilized in the development of antifungal coatings and materials.

Mechanism of Action

2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The accumulation of squalene within the fungal cell further enhances its fungicidal activity.

Comparison with Similar Compounds

    Terbinafine: The parent compound, widely used as an antifungal agent.

    Naftifine: Another allylamine antifungal with a similar mechanism of action.

    Butenafine: A benzylamine antifungal with a similar spectrum of activity.

Uniqueness: 2-[[(E)-6,6-Dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid stands out due to its unique chemical structure, which imparts distinct properties compared to its parent compound and other similar antifungals. Its enhanced solubility and stability make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[(E)-6,6-dimethylhept-2-en-4-ynyl]-(naphthalen-1-ylmethyl)amino]acetic acid

InChI

InChI=1S/C22H25NO2/c1-22(2,3)14-7-4-8-15-23(17-21(24)25)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13H,15-17H2,1-3H3,(H,24,25)/b8-4+

InChI Key

ZTMIKPNGXUHMNH-XBXARRHUSA-N

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(CC1=CC=CC2=CC=CC=C21)CC(=O)O

Canonical SMILES

CC(C)(C)C#CC=CCN(CC1=CC=CC2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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